molecular formula C11H24N4 B12804005 Undecanediamidine CAS No. 7170-96-9

Undecanediamidine

Cat. No.: B12804005
CAS No.: 7170-96-9
M. Wt: 212.34 g/mol
InChI Key: UEBKTDKOPUCXBI-UHFFFAOYSA-N
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Description

Undecanediamidine (C₁₁H₂₄N₄) is a linear (bis)amidine compound with demonstrated antitrypanosomal activity, particularly against Trypanosoma brucei rhodesiense (Tbr), the causative agent of African sleeping sickness. Structurally, it consists of an 11-carbon aliphatic chain terminated by two amidine groups (-C(=NH)NH₂). Unlike aromatic amidines such as pentamidine, its linear structure may influence its pharmacokinetic properties and target interactions .

Properties

CAS No.

7170-96-9

Molecular Formula

C11H24N4

Molecular Weight

212.34 g/mol

IUPAC Name

undecanediimidamide

InChI

InChI=1S/C11H24N4/c12-10(13)8-6-4-2-1-3-5-7-9-11(14)15/h1-9H2,(H3,12,13)(H3,14,15)

InChI Key

UEBKTDKOPUCXBI-UHFFFAOYSA-N

Canonical SMILES

C(CCCCC(=N)N)CCCCC(=N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Undecanediamidine can be synthesized through several methods. One common approach involves the reaction of 1,11-undecanediamine with an appropriate nitrile under acidic conditions. This reaction typically requires a catalyst and elevated temperatures to proceed efficiently. Another method involves the use of carbodiimides, which react with amines to form amidines under mild conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is optimized to maximize efficiency and minimize costs. Safety measures are also implemented to handle the potentially hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

Undecanediamidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert this compound to its corresponding amines.

    Substitution: The amidine groups can participate in nucleophilic substitution reactions, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include oximes, nitriles, amines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Undecanediamidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of undecanediamidine involves its interaction with specific molecular targets, such as enzymes or receptors. The amidine groups can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Classes of Antitrypanosomal Amidines

Antitrypanosomal agents are broadly categorized into:

  • Aromatic bis-amidines (e.g., pentamidine, berenil).
  • Linear bis-amidines/guanidines (e.g., undecanediamidine, synthalin).
  • Conformationally restricted analogs (e.g., methylglyoxal (bis)guanylhydrazone (MGBG), CGP 40215).

Comparative Analysis

Pentamidine (Aromatic Bis-Amidine)
  • Structure: Two amidine groups linked via a diphenoxypropane core.
  • Activity : IC₅₀ ~1–10 nM against T. brucei; however, significant toxicity (e.g., renal, pancreatic) limits clinical use .
  • Mechanism : Binds to kinetoplast DNA (kDNA) and inhibits mitochondrial function.
This compound (Linear Bis-Amidine)
  • Structure : 11-carbon aliphatic chain with terminal amidines.
  • Activity : IC₅₀ ~0.18 µM against Tbr in vitro, comparable to pentamidine but with reduced toxicity in preclinical models .
  • Mechanism: Proposed inhibition of the P2 adenosine transporter, critical for drug uptake in trypanosomes.
Synthalin (Linear Bis-Guanidine)
  • Structure : Similar to this compound but with guanidine termini.
  • Activity: Moderate antitrypanosomal activity (Ki ~2–47 mM against T.
MGBG (Conformationally Restricted Analog)
  • Structure : Rigid guanylhydrazone scaffold.
  • Activity : IC₅₀ ~0.5 µM against Tbr; however, metabolic instability and off-target effects (e.g., polyamine biosynthesis inhibition) reduce therapeutic utility .

Pharmacokinetic and Toxicity Profiles

Compound Class Molecular Weight (g/mol) IC₅₀ (Tbr) Key Toxicity Concerns In Vivo Efficacy
This compound Linear bis-amidine 224.34 0.18 µM Low preclinical toxicity Under evaluation
Pentamidine Aromatic bis-amidine 340.40 1–10 nM Renal, pancreatic toxicity Effective
Synthalin Linear bis-guanidine 214.30 N/A Limited data Inactive
CGP 40215 MGBG analog 280.30 0.5 µM Metabolic instability Inactive

Data Sources : .

Mechanistic and Selectivity Insights

  • Resistance Profile: Trypanosomes with P2 transporter mutations show cross-resistance to both this compound and pentamidine, confirming shared uptake pathways .

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